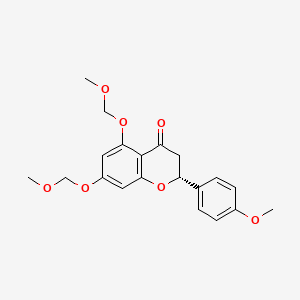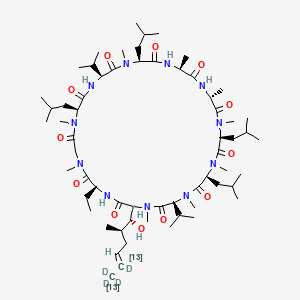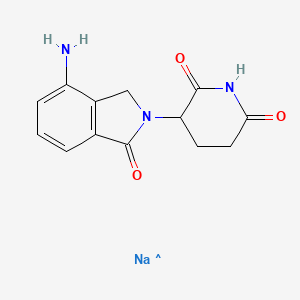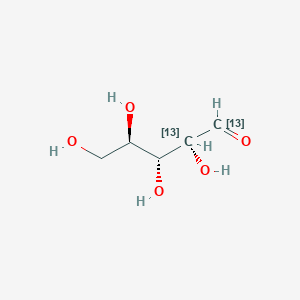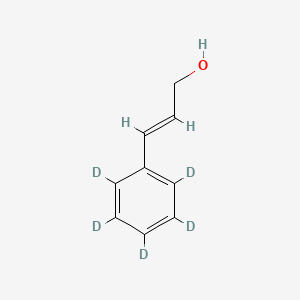
Cinnamyl Alcohol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamyl Alcohol-d5 is a deuterated form of cinnamyl alcohol, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications. Cinnamyl alcohol itself is a naturally occurring compound found in cinnamon and is widely used as a flavoring agent and fragrance. The deuterated form, this compound, is particularly valuable in research for tracing and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamyl Alcohol-d5 can be synthesized through various methods. One common approach involves the reduction of deuterated cinnamaldehyde using a suitable reducing agent. Another method includes the biosynthesis of cinnamyl alcohol using engineered Escherichia coli strains that express specific enzymes to convert cinnamic acid into cinnamyl alcohol .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalytic cascades. For instance, a three-step biocatalytic cascade can be employed, starting from L-phenylalanine, which is converted into cinnamic acid, then reduced to cinnamaldehyde, and finally to cinnamyl alcohol . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cinnamyl Alcohol-d5 undergoes various chemical reactions, including:
Oxidation: Cinnamyl alcohol can be oxidized to cinnamaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to dihydrocinnamyl alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in cinnamyl alcohol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products
Oxidation: Cinnamaldehyde.
Reduction: Dihydrocinnamyl alcohol.
Substitution: Various cinnamyl derivatives depending on the substituent introduced.
Scientific Research Applications
Cinnamyl Alcohol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.
Biology: Employed in the study of enzyme activities and metabolic processes.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other valuable chemicals
Mechanism of Action
The mechanism of action of Cinnamyl Alcohol-d5 involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized to cinnamaldehyde, which can further undergo various biochemical transformations. The deuterium atoms in this compound provide a unique advantage in tracing these metabolic pathways and understanding the compound’s effects at a molecular level .
Comparison with Similar Compounds
Cinnamyl Alcohol-d5 can be compared with other similar compounds such as:
Cinnamyl Alcohol: The non-deuterated form, commonly used in fragrances and flavoring agents.
Cinnamaldehyde: An oxidized form of cinnamyl alcohol, widely used in the food and fragrance industry.
Cinnamic Acid: A precursor in the biosynthesis of cinnamyl alcohol and its derivatives.
This compound is unique due to the presence of deuterium, which makes it particularly useful in research applications for studying metabolic pathways and reaction mechanisms .
Properties
Molecular Formula |
C9H10O |
|---|---|
Molecular Weight |
139.21 g/mol |
IUPAC Name |
(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+/i1D,2D,3D,5D,6D |
InChI Key |
OOCCDEMITAIZTP-UVQGXXJBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/CO)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









